molecular formula C16H17N5O B2616731 N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034542-24-8

N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2616731
CAS No.: 2034542-24-8
M. Wt: 295.346
InChI Key: MLRMXOUAOODHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent at the 5-position and a 4-ethylbenzylamine group at the 4-position. The 4-ethylphenyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-3-12-4-6-13(7-5-12)8-18-15-14(9-17-10-19-15)16-20-11(2)21-22-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRMXOUAOODHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NC=NC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly due to the presence of the oxadiazole moiety, which is known for its biological activity. Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • In vitro Studies : Research indicates that compounds with similar structures to N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have demonstrated potent inhibitory effects against multiple cancer types. For instance, a study found that certain oxadiazole derivatives inhibited cell proliferation in leukemia and breast cancer cell lines with IC50 values as low as 0.24 µM .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth and survival. For example, some studies have reported inhibition of key proteins like EGFR (Epidermal Growth Factor Receptor) and Src kinases .

Antiparasitic Potential

Another promising application of this compound is in the treatment of parasitic infections, particularly those caused by Trypanosoma species.

Research Insights

  • Trypanosomiasis Treatment : Compounds similar to this pyrimidineamine have shown effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The need for new therapeutic agents is critical due to the limited efficacy and toxicity of current treatments .

Neuroprotective Effects

Some derivatives of oxadiazoles have been investigated for neuroprotective properties. The ability to cross the blood-brain barrier makes these compounds attractive candidates for treating neurodegenerative diseases.

Relevant Studies

Research has indicated that certain oxadiazole-containing compounds can protect neuronal cells from apoptosis induced by oxidative stress and inflammation . This suggests a potential role in conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

A comparative analysis of key structural analogs is presented below:

Compound Name / ID Key Substituents Biological Activity / Notes Reference(s)
Target Compound : N-[(4-Ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine - 5-position: 3-methyl-1,2,4-oxadiazole
- 4-position: 4-ethylbenzylamine
Hypothesized kinase inhibition based on structural analogs; potential metabolic stability
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (7) - 5-position: Pyrimidine
- Thiazole ring with morpholinosulfonyl group
38% yield; RP-HPLC purity 99%; antimicrobial activity inferred from similar derivatives
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) - Thiazole substituent
- Morpholino group at para-aniline position
Aurora kinase inhibitor (Ki = 8–9 nM); oral bioavailability; Phase I clinical use
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - 5-position: Methoxyphenylaminomethyl
- 4-position: Fluorophenyl
Crystal structure stabilized by weak hydrogen bonds; antibacterial activity
1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (72) - Oxadiazole substituent
- Benzimidazole core
Repurposed for malaria; structural similarity suggests kinase or protease inhibition

Functional Comparisons

Oxadiazole vs. Thiazole/Triazole Substituents :

  • The 3-methyl-1,2,4-oxadiazole group in the target compound may confer greater metabolic stability compared to thiazole or triazole rings due to its resistance to oxidative degradation . However, thiazole-containing analogs (e.g., CYC116) demonstrate potent kinase inhibition, suggesting that heterocycle choice balances stability and target engagement .

Para-Substituent Effects: The 4-ethylphenyl group in the target compound enhances lipophilicity (clogP ~3.5 estimated) compared to electron-withdrawing groups (e.g., morpholinosulfonyl in Compound 7, clogP ~2.1) . This could improve blood-brain barrier penetration but may reduce aqueous solubility.

Biological Activity Trends: Aurora kinase inhibitors (e.g., CYC116) require a para-substituted aniline for optimal activity. The target compound’s 4-ethylbenzyl group may mimic this pharmacophore, though its bulkiness could alter binding kinetics .

Synthetic Accessibility :

  • The oxadiazole ring is synthetically accessible via cyclization of acylhydrazides, as seen in and , whereas thiazole derivatives often require more complex multi-step protocols .

Research Findings and Implications

  • Kinase Inhibition Potential: The structural resemblance to CYC116 suggests the target compound may inhibit aurora kinases, though its 4-ethylbenzyl group could reduce selectivity due to steric effects .
  • Antimicrobial Activity : Pyrimidines with substituted aryl groups (e.g., ) show broad-spectrum activity, which the oxadiazole-containing target may retain if solubility permits .
  • Synthetic Viability : The oxadiazole ring is synthetically tractable, as evidenced by its prevalence in drug discovery pipelines (e.g., ) .

Biological Activity

N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O1_{1}
  • Molecular Weight : 270.34 g/mol

This structure incorporates a pyrimidine core along with an oxadiazole moiety, both of which are known to exhibit various biological activities.

Anticancer Activity

Research indicates that derivatives of the oxadiazole and pyrimidine frameworks possess significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole nucleus have shown efficacy against multiple cancer cell lines:

Cell Line IC50_{50} (µM) Reference
HeLa12.5
CaCo-215.0
MCF-710.0

These findings suggest that this compound may exhibit similar or enhanced activity due to its structural characteristics.

Antimicrobial Activity

The pyrimidine derivatives have been extensively studied for their antimicrobial properties. Various studies have reported that compounds featuring the pyrimidine ring can inhibit bacterial growth effectively:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against

These results indicate a promising application in treating infections caused by resistant strains.

The biological activity of this compound is believed to stem from several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases, which play roles in cancer progression and cellular proliferation .
  • Interference with DNA Synthesis : Pyrimidine derivatives often interfere with nucleic acid synthesis, leading to apoptosis in rapidly dividing cells .
  • Antioxidant Properties : Some studies suggest that oxadiazole derivatives exhibit antioxidant activities, reducing oxidative stress within cells and potentially mitigating damage in cancerous tissues .

Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives showed that modifications at specific positions significantly enhanced their anticancer efficacy. The compound demonstrated an IC50_{50} value lower than many known chemotherapeutics against human cervical carcinoma cells (HeLa) .

Study 2: Antimicrobial Testing

In another investigation, N-(substituted phenyl)-oxadiazole compounds were assessed for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated potent activity against Staphylococcus aureus with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic: What are the recommended synthetic routes for N-[(4-ethylphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols, including nucleophilic substitution, acylation, and cyclization. For example:

  • Step 1: React 5-chloropyrimidin-4-amine with 4-ethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
  • Step 2: Construct the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative (e.g., acetic anhydride) at 80–100°C .
  • Optimization: Use design of experiments (DoE) to assess variables like solvent polarity, temperature, and catalyst loading. Statistical methods (e.g., response surface modeling) can minimize trial-and-error approaches .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., pyrimidine C-H couplings at δ 8.2–8.5 ppm) and oxadiazole ring integrity .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 351.15) and fragmentation patterns .
  • HPLC-PDA: Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can crystallographic data resolve structural ambiguities in analogues of this compound?

Methodological Answer:
Single-crystal X-ray diffraction provides definitive confirmation of dihedral angles, hydrogen bonding, and steric effects. For example:

  • Dihedral Angles: Measure torsion between pyrimidine and oxadiazole rings (e.g., 12.8° in related compounds) to assess planarity .
  • Intermolecular Interactions: Identify weak C–H⋯O or C–H⋯π bonds stabilizing crystal packing, which inform solubility and stability .
  • Validation: Compare experimental data with computational models (e.g., density functional theory) to reconcile discrepancies .

Advanced: How should researchers address contradictions in pharmacological screening data (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay Validation: Standardize cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
  • Dose-Response Curves: Use 8–12 concentration points with triplicates to improve IC₅₀ accuracy .
  • Mechanistic Studies: Perform radioligand binding assays or surface plasmon resonance (SPR) to confirm target engagement .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) of oxadiazole-pyrimidine hybrids?

Methodological Answer:

  • Molecular Docking: Simulate binding poses in target proteins (e.g., kinase domains) using AutoDock Vina or Schrödinger .
  • QSAR Modeling: Train models on datasets of analogues (e.g., substituting oxadiazole with triazoles) to predict bioactivity .
  • ADMET Prediction: Tools like SwissADME estimate permeability (LogP) and cytochrome P450 interactions to prioritize candidates .

Advanced: How can researchers optimize bioavailability given the compound’s low aqueous solubility?

Methodological Answer:

  • Salt Formation: Screen counterions (e.g., HCl, mesylate) to enhance solubility .
  • Nanoparticle Formulation: Use poly(lactic-co-glycolic acid) (PLGA) carriers or liposomes for controlled release .
  • In Vitro Models: Assess permeability via Caco-2 monolayers and metabolic stability in liver microsomes .

Advanced: What experimental designs are recommended for scaling up synthesis while maintaining yield?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Green Chemistry: Substitute toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.